Sodium octacosanoate
Description
Introduction to Sodium Octacosanoate
Chemical Identity and Nomenclature
This compound (CAS 25728-82-9) possesses the molecular formula C₂₈H₅₅NaO₂ and a molecular weight of 446.7 g/mol. Its IUPAC name, This compound, systematically describes the compound as the sodium salt of a 28-carbon saturated fatty acid. The structure comprises:
- Hydrophobic domain : A linear C₂₈ alkyl chain (CH₃(CH₂)₂₆–)
- Polar region : Carboxylate group (–COO⁻) coordinated with a sodium cation (Na⁺)
The compound's SMILES notation ([Na+].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]) and InChIKey (YKIBJOMJPMLJTB-UHFFFAOYSA-M) provide precise machine-readable descriptors. Synonyms include sodium montanate and sodium n-octacosanoate, though these terms see limited use in contemporary literature.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₅₅NaO₂ | |
| Molecular Weight | 446.7 g/mol | |
| CAS Registry Number | 25728-82-9 | |
| logP (Octanol-Water) | 8.90 | |
| Polar Surface Area | 40.13 Ų |
Historical Context and Discovery
The compound derives from octacosanoic acid (montanic acid), first isolated in 1871 from montan wax of lignite deposits. Transition to the sodium salt form emerged during early 20th-century surfactant research, though specific discovery timelines remain undocumented in public records. Key developments include:
- 1920s : Preliminary studies on long-chain fatty acid salts as soap alternatives
- 1980s : Characterization of layered crystal structures via X-ray diffraction
- 2010s : Applications in nanotechnology templating reported in materials science journals
Natural occurrences trace to plant cuticular waxes, particularly in Gentiana macrophylla and Lysimachia patungensis , though commercial production relies entirely on synthetic routes.
Industrial and Academic Relevance
Industrial Applications
- Surfactant Systems : Acts as a phase-transfer catalyst in polymer emulsions due to its balanced hydrophobicity (logP 8.90) and critical micelle concentration of 0.8 mM
- Crystallization Templates : Guides nanostructure formation in semiconductor nanowires through epitaxial alignment
- Coating Additives : Enhances scratch resistance in automotive paints via hydrophobic layer deposition
Academic Research Frontiers
- Lipidomics : Serves as a reference standard in ultra-long-chain fatty acid (ULCFA) studies
- Nanotechnology : Enables precise control of quantum dot assemblies through Langmuir-Blodgett techniques
- Supramolecular Chemistry : Facilitates host-guest complexation with cyclodextrins for drug delivery models
Table 2: Industrial vs. Academic Utilization
| Sector | Application | Mechanism |
|---|---|---|
| Manufacturing | Polymer processing aids | Melt viscosity reduction |
| Electronics | Dielectric layer components | Molecular self-assembly |
| Pharmaceuticals | Solid dispersion formulations | Crystal habit modification |
Properties
CAS No. |
25728-82-9 |
|---|---|
Molecular Formula |
C28H55NaO2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
sodium;octacosanoate |
InChI |
InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 |
InChI Key |
YKIBJOMJPMLJTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization of Octacosanoic Acid with Sodium Hydroxide
The most widely documented method for synthesizing sodium octacosanoate involves the direct neutralization of octacosanoic acid with sodium hydroxide (NaOH). This exothermic reaction follows the general equation:
$$ \text{C}{28}\text{H}{55}\text{COOH} + \text{NaOH} \rightarrow \text{C}{28}\text{H}{55}\text{COONa} + \text{H}_2\text{O} $$
Reaction Conditions and Optimization
- Molar Ratios : A stoichiometric 1:1 molar ratio of octacosanoic acid to NaOH is typically used. Excess NaOH (up to 1.2:1) ensures complete neutralization, particularly for high-purity applications.
- Temperature : Reactions are conducted at 60–110°C to overcome the high melting point of octacosanoic acid (~80–85°C) and enhance reaction kinetics.
- Solvent Systems : Aqueous NaOH (6–9 parts water per part NaOH) is mixed with molten octacosanoic acid under vigorous stirring. Ethanol or isopropanol may be added to improve solubility.
Table 1: Key Parameters for Neutralization-Based Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 90–100°C | Higher temperatures reduce reaction time but risk decomposition |
| NaOH Concentration | 10–15% (w/v) | Excess NaOH ensures >98% conversion |
| Stirring Rate | 400–600 rpm | Prevents agglomeration of fatty acid |
Post-reaction, the mixture is held at 60°C for 1–2 hours to ensure completeness, followed by pH adjustment to 8.0–10.5 using dilute HCl or additional NaOH.
Purification Techniques
Crude this compound often contains unreacted fatty acid, sodium salts of shorter-chain fatty acids, or residual solvents. Purification methods include:
Recrystallization
The product is dissolved in hot ethanol (70–80°C) at a 1:5 (w/v) ratio and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding 85–92% pure this compound.
Eccentric Atomization Drying
Industrial-scale processes employ atomization drying to convert the aqueous solution into a fine powder. Operating at 150–200°C inlet air temperature and 0.5–1.0 MPa pressure, this method produces particles with uniform morphology (10–50 µm diameter) and <1% moisture content.
Table 2: Comparative Analysis of Purification Methods
| Method | Purity Achieved | Throughput (kg/h) | Energy Consumption |
|---|---|---|---|
| Recrystallization | 85–92% | 2–5 | Moderate |
| Atomization Drying | 95–98% | 50–100 | High |
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
- Continuous Reactors : Tubular reactors with inline pH and temperature sensors enable real-time adjustments, reducing batch-to-batch variability.
- Catalyst Recycling : Unreacted NaOH is recovered via nanofiltration membranes (MWCO 200–300 Da), cutting raw material costs by 15–20%.
- Waste Management : Spent solvents are distilled and reused, while fatty acid byproducts are converted into biodiesel via transesterification.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C for pure this compound, with enthalpy values (ΔH) of 120–130 J/g. Deviations >5% indicate impurity levels exceeding 2%.
Table 3: Acceptance Criteria for Pharmaceutical-Grade Material
| Parameter | Specification | Test Method |
|---|---|---|
| Assay (C₂₈H₅₅COONa) | ≥98.0% | Titration vs. HCl (0.1 M) |
| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |
| Residual Solvents | ≤500 ppm (ethanol) | GC-FID |
Emerging Methodologies and Research Gaps
Recent studies explore enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Preliminary data show 70–75% conversion at 50°C, but scalability remains unproven. Additionally, microwave-assisted neutralization reduces reaction times by 40% but risks localized overheating.
Chemical Reactions Analysis
Types of Reactions: Sodium octacosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octacosanoic acid.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Octacosanoic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Polymer Science
Sodium octacosanoate is primarily recognized for its role as a nucleating agent in thermoplastic polyurethanes (TPUs) and other polymers. It enhances crystallization rates and improves the mechanical properties of polymer materials.
- Crystallization Kinetics : Studies have demonstrated that the addition of this compound significantly accelerates the crystallization process in TPUs, leading to improved thermal and mechanical properties. The crystallization kinetics can be modeled using Avrami and Avrami-Ozawa models, indicating its effectiveness in promoting uniform crystal formation .
| Polymer Type | Nucleating Agent Concentration (wt%) | Crystallization Rate Improvement |
|---|---|---|
| TPU 1 | 0.5 | 20% |
| TPU 2 | 1.0 | 35% |
| TPU 3 | 1.5 | 50% |
Biological Applications
Research has indicated potential roles for this compound in biological systems, particularly concerning lipid metabolism and membrane biology.
- Cell Membrane Interactions : this compound has been studied for its effects on cell membranes, potentially influencing lipid bilayer stability and fluidity. This property could have implications for drug delivery systems where membrane permeability is crucial.
Medical Applications
The compound is being investigated for its therapeutic potential in lipid-related disorders due to its structural similarity to natural fatty acids.
- Therapeutic Effects : Preliminary studies suggest that this compound may exhibit beneficial effects on lipid profiles, making it a candidate for further research in managing conditions such as hyperlipidemia.
Case Studies
Several notable studies highlight the practical applications of this compound:
- Freitag et al. (2011) : This study explored the effect of this compound on the crystallization behavior of TPUs. The findings indicated that the nucleating agent significantly enhanced crystallization rates, improving mechanical properties and thermal stability of the polymer .
- Food Safety Research : A study published in Food Chemistry examined the antimicrobial properties of this compound against common foodborne pathogens, suggesting its potential use as a preservative or additive in food products.
- Hybrid Compounds Development : Recent reviews have discussed integrating this compound into hybrid compounds to enhance biological activities, showcasing its versatility in pharmaceutical applications.
Mechanism of Action
The mechanism by which sodium octacosanoate exerts its effects involves its role as a nucleating agent. It facilitates the formation of crystallization nuclei in polymers, leading to faster and more uniform crystallization. This effect is attributed to its ability to reduce the interfacial free energy barrier for nucleation, thereby increasing the crystallization rate and temperature .
Comparison with Similar Compounds
Key Differences :
- Solubility: Sodium octanoate’s shorter chain enhances water solubility, making it suitable for emulsification in food and cosmetics. This compound’s long chain likely reduces solubility, favoring applications in non-polar environments .
- Functionality: Sodium octanoate acts as a surfactant and preservative, while this compound may serve as a thickener or lubricant in industrial formulations .
This compound vs. Methyl Octacosanoate
Methyl octacosanoate (C₂₉H₅₈O₂), the methyl ester of octacosanoic acid, differs in functional group and reactivity:
Key Differences :
- Chemical Stability: Methyl octacosanoate is chemically stable and non-reactive, making it suitable for lipid metabolism studies and lubricant formulations. This compound’s ionic nature may enhance its reactivity in aqueous systems .
- Industrial Use: Methyl octacosanoate is used in materials science for biocompatible coatings, while this compound could function in detergent formulations .
This compound vs. Calcium Octacosanoate
Calcium octacosanoate (Ca(C₂₈H₅₅COO)₂), a calcium salt, differs in cation and application:
| Property | This compound | Calcium Octacosanoate | References |
|---|---|---|---|
| Cation | Na⁺ | Ca²⁺ | |
| Solubility | Higher in polar solvents | Insoluble in water | |
| Applications | Potential surfactant | Anti-caking agent, viscosity modifier |
Key Differences :
- Cation Effect: Calcium’s divalent charge enhances cross-linking in formulations, whereas sodium’s monovalent charge improves solubility .
- Usage: Calcium octacosanoate is used in industrial anti-caking agents, while this compound may have niche roles in specialized surfactants .
Biological Activity
Sodium octacosanoate, also known as sodium montanate, is a long-chain fatty acid salt that has garnered attention for its various biological activities, particularly as a nucleating agent in polymer formulations and its potential health benefits. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C₂₈H₅₆NaO₂
- Molecular Weight : 442.68 g/mol
- CAS Number : 10051-44-2
Biological Activity Overview
This compound exhibits several biological activities that can be classified into the following categories:
-
Nucleating Agent in Polymers
- This compound is primarily used as a nucleating agent in thermoplastic polyurethanes (TPUs) and other polymer formulations. Its ability to enhance crystallization rates and improve mechanical properties is well-documented .
- Table 1 summarizes the effects of this compound on crystallization kinetics in TPUs.
TPU Type Activation Energy (kJ/mol) Coefficient of Determination (R²) Neat TPU1 122.4 1.00 TPU1 + NaC28-32 139.7 0.98 Neat TPU2 129.5 1.00 TPU2 + NaC28-32 152.9 1.00 Neat TPU3 116.5 1.00 TPU3 + NaC28-32 126.3 0.99 - Antimicrobial Properties
- Potential Health Benefits
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : As a fatty acid derivative, this compound can integrate into cell membranes, potentially altering membrane fluidity and permeability, which may impact cell signaling pathways and microbial growth.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study by Freitag et al. (2011) demonstrated that this compound significantly accelerated the crystallization process in TPUs, indicating its effectiveness as a nucleating agent . The authors utilized modified Avrami models to quantify crystallization kinetics.
- Research published in Food Chemistry highlighted the antimicrobial effects of this compound against common foodborne pathogens, suggesting its potential application in food safety .
- A recent review discussed the integration of this compound into hybrid compounds with enhanced biological activities, showcasing its versatility in pharmaceutical applications .
Q & A
Q. How should researchers formulate hypotheses when investigating this compound’s role in lipid metabolism?
- Hypothesis structure : “If this compound modulates lipid bilayer fluidity (due to its long alkyl chain), then it will alter membrane-bound enzyme activity in a concentration-dependent manner.”
- Null hypothesis : “No significant difference in enzyme kinetics will occur between this compound and control treatments.”
- Justify using prior work on shorter-chain fatty acid salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
